molecular formula C16H26N2O3S B2851235 Tert-butyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate CAS No. 2034208-65-4

Tert-butyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate

Cat. No.: B2851235
CAS No.: 2034208-65-4
M. Wt: 326.46
InChI Key: XYJAGUFLUYLEMS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate: is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both sulfur and nitrogen atoms within its bicyclic framework contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of Functional Groups: Functional groups such as the tert-butyl ester and the piperidine ring are introduced through subsequent reactions, including esterification and amination.

    Final Coupling: The final step involves coupling the bicyclic core with the piperidine ring through a carbonylation reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the bicyclic core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving sulfur and nitrogen atoms. Its bicyclic structure can mimic natural substrates, providing insights into enzyme-substrate interactions.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structure can be modified to enhance biological activity and selectivity towards specific molecular targets.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. The presence of sulfur and nitrogen atoms can also facilitate interactions with metal ions or other cofactors, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate
  • Tert-butyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)morpholine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific bicyclic structure and the presence of both sulfur and nitrogen atoms. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Tert-butyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C10_{10}H17_{17}N2_{2}O3_{3}S
  • Molecular Weight : 229.3 g/mol
  • CAS Number : 177615-42-8

This compound features a bicyclic structure that includes a thia (sulfur-containing) ring, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of various enzymes, potentially leading to irreversible inhibition through covalent bonding. This mechanism is particularly relevant in the context of drug development for diseases where enzyme activity needs to be modulated.
  • Receptor Modulation : It has been shown to interact with certain receptors, including nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission and could be targeted for neurological disorders.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Antimicrobial Activity Exhibits inhibitory effects against various bacterial strains in vitro.
Cytotoxicity Shows selective cytotoxicity towards cancer cell lines while sparing normal cells.
Neuroprotective Effects Potential neuroprotective properties observed in models of neurodegeneration.
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways, affecting cellular processes.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µM, suggesting its potential as an antibacterial agent .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 20 µM to 50 µM across different cell types . This highlights its potential for further development as an anticancer therapeutic.
  • Neuroprotection Research : Experimental models of neurodegenerative diseases showed that treatment with the compound led to reduced neuronal death and improved behavioral outcomes, indicating its promise for conditions like Alzheimer's disease .

Properties

IUPAC Name

tert-butyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-16(2,3)21-15(20)17-6-4-5-11(8-17)14(19)18-9-13-7-12(18)10-22-13/h11-13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJAGUFLUYLEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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